

An In-depth Technical Guide to Ethyl trans-4-bromocinnamate

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Compound of Interest

Compound Name: Ethyl trans-4-bromocinnamate

Cat. No.: B151989

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CAS Number: 24393-53-1

This technical guide provides a comprehensive overview of **Ethyl trans-4-bromocinnamate**, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis methodologies, analytical protocols, and potential applications.

Chemical and Physical Properties

Ethyl trans-4-bromocinnamate is a clear to light yellow liquid with a characteristic fragrant odor. It is soluble in many organic solvents such as alcohols, ethers, and ketones.^[1] The key quantitative data for this compound are summarized in the table below.

Property	Value	Source
CAS Number	24393-53-1	[2][3]
Molecular Formula	C ₁₁ H ₁₁ BrO ₂	[3][4]
Molecular Weight	255.11 g/mol	[3]
Appearance	Clear yellow liquid	[4]
Boiling Point	180 °C at 18 mmHg	
Density	1.359 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.596	
Flash Point	113 °C (closed cup)	
Storage Temperature	2-8°C	

Synthesis of Ethyl trans-4-bromocinnamate

Ethyl trans-4-bromocinnamate can be synthesized through several established organic reactions. The primary methods include Fischer esterification of trans-4-bromocinnamic acid, the Wittig reaction with 4-bromobenzaldehyde, and the Heck reaction.

Fischer Esterification

This is a direct esterification method where trans-4-bromocinnamic acid is reacted with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).^{[5][6]} The reaction is driven to completion by removing the water formed, often by azeotropic distillation.^[5]

Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine trans-4-bromocinnamic acid (1 equivalent), absolute ethanol (used as both reactant and solvent, ~10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

- **Reflux:** Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
- **Workup:** Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond with good stereoselectivity for the trans isomer. This reaction involves the treatment of 4-bromobenzaldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane.

Experimental Protocol: Wittig Reaction

- **Reagents:** In a dry reaction vessel, dissolve 4-bromobenzaldehyde (1 equivalent) and (carbethoxymethylene)triphenylphosphorane (1-1.2 equivalents) in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is a mixture of the desired ester and triphenylphosphine oxide.
- **Purification:** The triphenylphosphine oxide byproduct can be removed by trituration with a non-polar solvent like hexane or by column chromatography on silica gel.

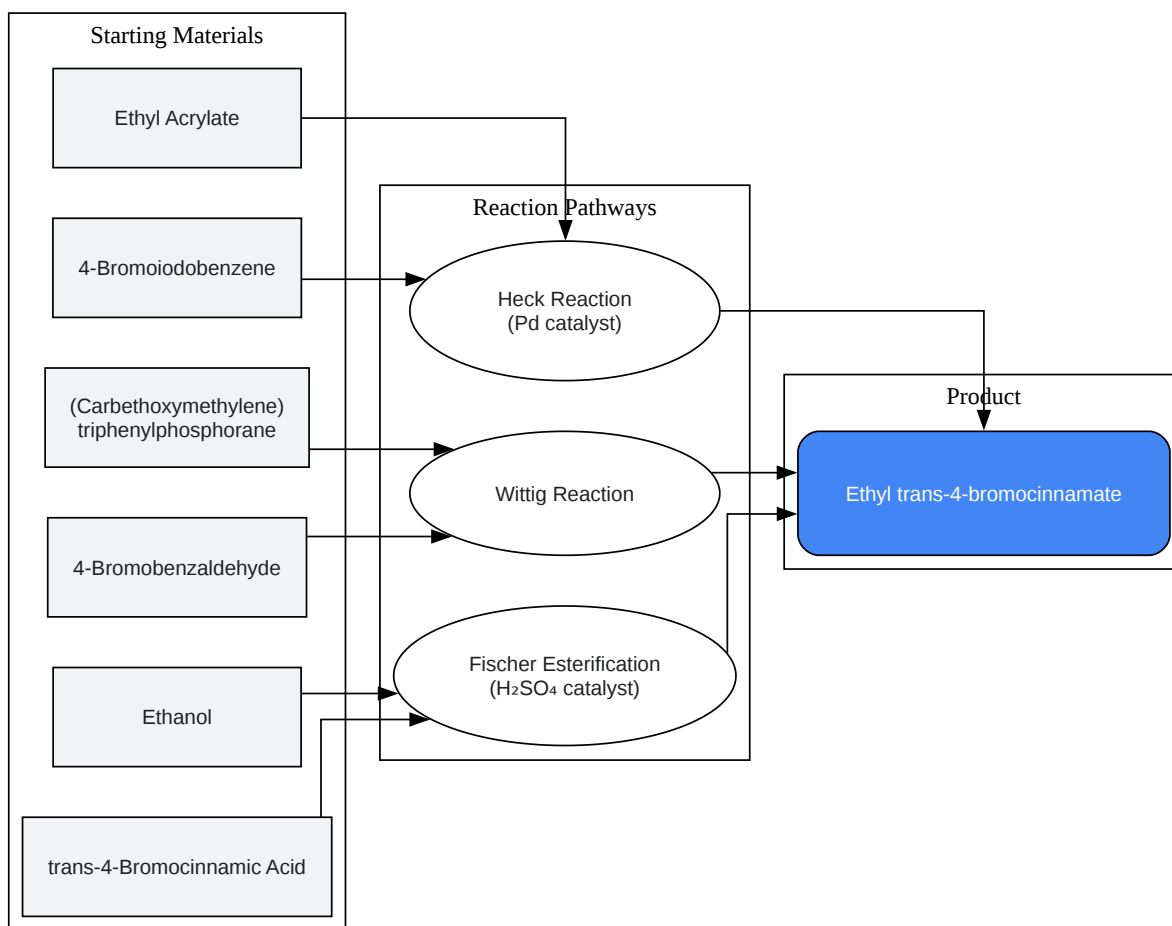
Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction that can be employed to synthesize **Ethyl trans-4-bromocinnamate**. This involves the reaction of 4-bromoiodobenzene with ethyl acrylate in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction

- **Catalyst and Reagents:** To a reaction flask, add 4-bromoiodobenzene (1 equivalent), ethyl acrylate (1.2-1.5 equivalents), a palladium catalyst such as palladium(II) acetate (1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base like triethylamine or potassium carbonate.
- **Solvent and Reaction:** Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC.
- **Workup:** After cooling, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent.
- **Purification:** Wash the combined organic extracts with water and brine, dry over a drying agent, and concentrate under reduced pressure. Purify the residue by column chromatography.

Synthesis Workflow Diagram



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Overview of synthetic routes to **Ethyl trans-4-bromocinnamate**.

Analytical Protocols

The characterization of **Ethyl trans-4-bromocinnamate** is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the double bond (two doublets with a large coupling constant, typically >15 Hz, confirming the trans configuration), and the aromatic protons.^[7] The spectrum is typically recorded in deuterated chloroform (CDCl_3).
- ^{13}C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl trans-4-bromocinnamate**, usually obtained as a neat liquid film between salt plates (e.g., KBr or NaCl), displays key absorption bands.^[2]

- C=O stretch: A strong absorption band around $1710\text{--}1730\text{ cm}^{-1}$ corresponding to the ester carbonyl group.
- C=C stretch: An absorption band around 1640 cm^{-1} for the alkene double bond.
- C-O stretch: An absorption band in the region of $1100\text{--}1300\text{ cm}^{-1}$ for the ester C-O bond.
- =C-H bend: Out-of-plane bending vibrations for the trans double bond typically appear around 980 cm^{-1} .

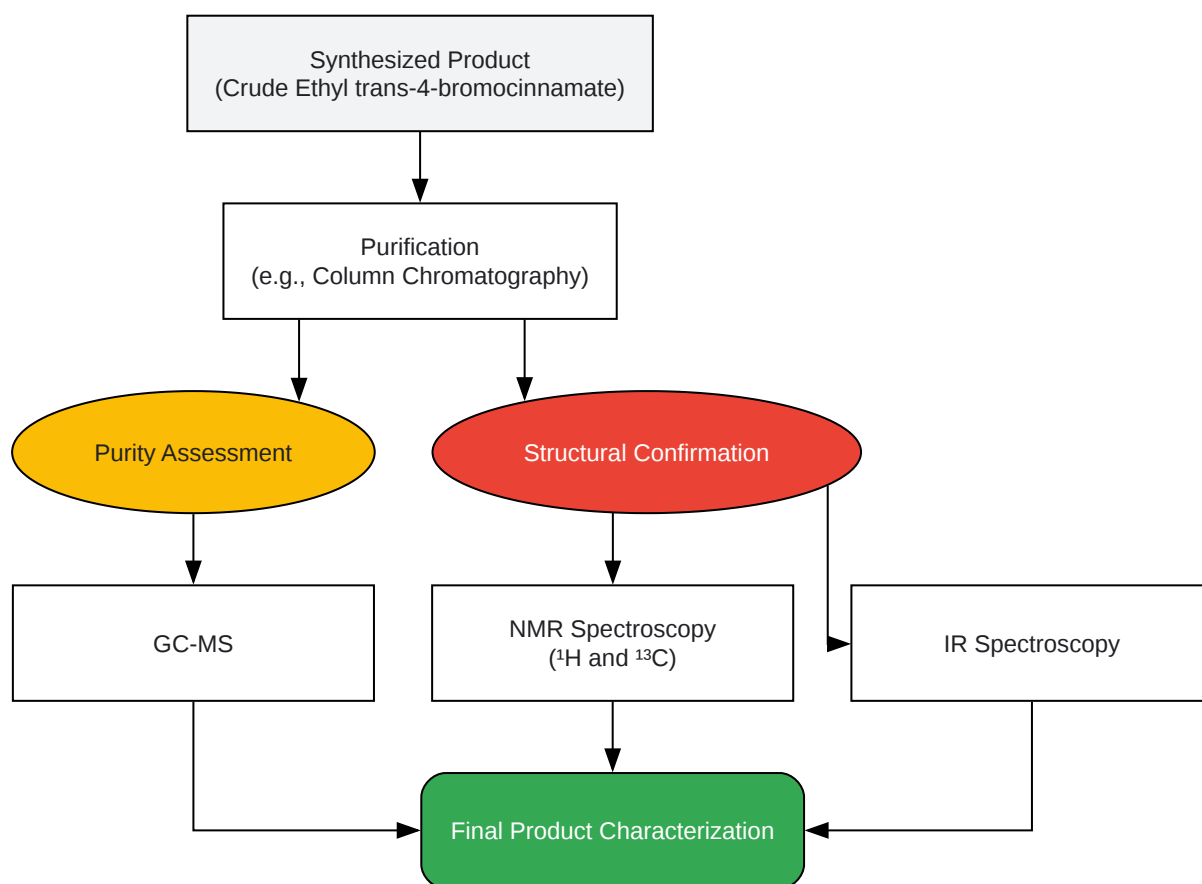
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **Ethyl trans-4-bromocinnamate** and confirming its molecular weight.

- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) is injected into the GC.

- **GC Conditions:** A typical GC method would use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.
- **MS Analysis:** The mass spectrometer, typically operating in electron ionization (EI) mode, will show the molecular ion peak (m/z 254/256 due to the presence of bromine isotopes) and characteristic fragmentation patterns.

Analytical Workflow Diagram



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General workflow for the analysis of **Ethyl trans-4-bromocinnamate**.

Applications in Research and Drug Development

Ethyl trans-4-bromocinnamate serves as a versatile building block in organic synthesis, particularly in the development of novel pharmacologically active molecules. Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[8]

While direct studies on the biological activity of **Ethyl trans-4-bromocinnamate** are limited, its structural motifs are present in compounds of medicinal interest. For instance, cinnamate derivatives have been investigated as potential acaricides, although a study noted that the introduction of a bromo group on the benzene ring reduced this specific activity compared to other substitutions.[9]

The presence of the bromo-substituted phenyl ring makes it a suitable precursor for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex molecular architectures for drug discovery programs. It can also be used in the fragrance and cosmetic industries.[1]

Safety Information

Ethyl trans-4-bromocinnamate is an irritant and should be handled with appropriate personal protective equipment.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For research use only. Not intended for diagnostic or therapeutic use.[3]

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